molecular formula C11H14O2 B2865267 3-(Oxiran-2-yl)-1-phenylpropan-1-ol CAS No. 2095411-26-8

3-(Oxiran-2-yl)-1-phenylpropan-1-ol

Cat. No.: B2865267
CAS No.: 2095411-26-8
M. Wt: 178.231
InChI Key: LEPCIFRJHUUARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxiran-2-yl)-1-phenylpropan-1-ol is an organic compound that features both an epoxide and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure, which allows it to participate in a variety of chemical reactions. It is commonly used as an intermediate in the synthesis of more complex molecules and has applications in various fields including pharmaceuticals and materials science.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiran-2-yl)-1-phenylpropan-1-ol typically involves the epoxidation of allylic alcohols. One common method is the reaction of styrene oxide with allyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) are often used to enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-yl)-1-phenylpropan-1-ol undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Oxiran-2-yl)-1-phenylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with epoxide moieties.

    Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxiran-2-yl)-1-phenylpropan-1-ol is unique due to its combination of an epoxide and hydroxyl group, which provides versatility in chemical reactions. Its phenyl ring also contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(oxiran-2-yl)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11(7-6-10-8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPCIFRJHUUARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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